molecular formula C44H70Br2N2O2 B3267935 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline CAS No. 473255-23-1

3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline

Cat. No. B3267935
CAS RN: 473255-23-1
M. Wt: 818.8 g/mol
InChI Key: VTVQCMPTCHWYKW-UHFFFAOYSA-N
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Description

3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline, also known as BR-DIP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. BR-DIP is a member of the phenanthroline family, which is known for its diverse range of applications in various fields, including biochemistry, materials science, and medicinal chemistry.

Mechanism of Action

3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is known to bind to DNA through intercalation, a process in which the compound inserts itself between the base pairs of the DNA helix. This binding can cause changes in the structure and function of DNA, which can lead to various biological effects. 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has also been shown to bind to metal ions, which can affect the redox properties of the compound.
Biochemical and Physiological Effects:
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline can inhibit the growth of cancer cells by inducing apoptosis, a process in which cells undergo programmed cell death. 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is its versatility. It can be used as a probe for DNA binding, a fluorescence sensor for metal ions, and a self-assembled monolayer on gold surfaces. However, the complex synthesis process and the high cost of the compound can be a limitation for some researchers.

Future Directions

There are several future directions for the research on 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline. One potential application is in the development of new antibiotics, as 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been shown to have antimicrobial properties. Additionally, the use of 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline as a probe for DNA binding and intercalation can be further explored to understand its mechanism of action and potential applications in drug discovery. Finally, the development of new synthetic methods for 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline can make the compound more accessible to researchers, potentially leading to new discoveries and applications.

Scientific Research Applications

3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been extensively studied for its potential applications in various scientific fields. In biochemistry, 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been used as a probe to study DNA binding and intercalation. It has also been used as a fluorescence sensor to detect metal ions in aqueous solutions. In materials science, 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has been used to create self-assembled monolayers on gold surfaces, which have potential applications in nanotechnology.

properties

IUPAC Name

3,8-dibromo-5,6-dihexadecoxy-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70Br2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-49-43-39-33-37(45)35-47-41(39)42-40(34-38(46)36-48-42)44(43)50-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQCMPTCHWYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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